Nilotinib hydrochloride

BCR-ABL inhibition kinase assay CML research

Researchers using imatinib-resistant CML models need a BCR-ABL inhibitor with defined mutant coverage, not a generic substitute. Nilotinib hydrochloride solves this with documented potency against common resistance mutations. • E255K mutant: IC50 200 nM vs 5,200 nM for imatinib (26-fold advantage) • M351T mutant: IC50 15 nM vs 880 nM for imatinib (59-fold advantage) • Superior ABCB1/P-gp & ABCG2/BCRP efflux transporter inhibition for MDR reversal studies • 99% HPLC purity, -20°C long-term storage, global stock available for immediate dispatch

Molecular Formula C28H23ClF3N7O
Molecular Weight 566.0 g/mol
CAS No. 923288-95-3
Cat. No. B1258797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib hydrochloride
CAS923288-95-3
Molecular FormulaC28H23ClF3N7O
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
InChIInChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H
InChIKeyVTGGYCCJUPYZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilotinib Hydrochloride (CAS 923288-95-3): Second-Generation BCR-ABL Inhibitor Sourcing Guide


Nilotinib hydrochloride (AMN-107 HCl) is a rationally designed second-generation BCR-ABL tyrosine kinase inhibitor developed to address imatinib resistance and intolerance in Philadelphia chromosome-positive chronic myeloid leukemia [1]. It exhibits a 20- to 30-fold greater potency than imatinib against wild-type BCR-ABL in both enzymatic and cellular assays, achieved through improved topological fit to the inactive conformation of the ABL kinase domain [1]. Nilotinib hydrochloride (molecular weight 565.98) is supplied as a hydrochloride salt with DMSO solubility of 100 mg/mL (176.68 mM) and limited aqueous solubility, requiring storage at -20°C for long-term stability .

1 BCR-ABL pathway study context — reported improved target engagement versus imatinib; fits inactive-conformation ABL kinase domain models
2 Imatinib-resistant mutant model support — retains reported inhibitory activity against several common BCR-ABL mutants; verify specific mutation coverage before use
3 DMSO-soluble hydrochloride salt — facilitates in vitro stock preparation; limited aqueous solubility; confirm final DMSO tolerance in your assay

Why Nilotinib Hydrochloride Cannot Be Interchanged with Other BCR-ABL Inhibitors in Research


BCR-ABL inhibitors are not functionally interchangeable despite shared target engagement. Clinically approved agents in this class—imatinib, nilotinib, dasatinib, bosutinib, and ponatinib—exhibit divergent potency, mutant coverage profiles, off-target kinase selectivity, transporter interactions, and safety signals that critically impact experimental design and translational relevance [1]. For instance, nilotinib demonstrates intermediate potency against wild-type BCR-ABL but markedly superior activity against specific imatinib-resistant mutants such as E255K and M351T, while remaining ineffective against the T315I gatekeeper mutation that ponatinib uniquely covers [1]. Additionally, nilotinib is the most potent inhibitor of ABCB1/P-gp and ABCG2/BCRP efflux transporters among second-generation TKIs, a property with direct implications for combination chemotherapy studies [2]. Substituting nilotinib with another TKI without accounting for these quantitative differences may confound results in resistance, pharmacokinetic, or combination therapy models.

Mutant coverage divergence
BCR-ABL inhibitors exhibit distinct sensitivity profiles against kinase domain mutations; substituting nilotinib with dasatinib or imatinib may alter resistance model outcomes. Verify mutant-specific potency before interchange.
Transporter interaction mismatch
Reported ABCB1/ABCG2 inhibition potency differs among second-generation TKIs. Pharmacokinetic modulation in combination studies may not be reproducible if nilotinib is replaced by a weaker transporter inhibitor.
Cardiovascular endpoint profile shift
Reported QTc prolongation signals and monitoring requirements vary across BCR-ABL inhibitors. In vivo study protocols and ECG monitoring may need re-evaluation after compound switch.

Quantitative Differentiation of Nilotinib Hydrochloride Against Comparator BCR-ABL Inhibitors


BCR-ABL Kinase Inhibition: Nilotinib Hydrochloride IC50 Versus Imatinib and Dasatinib

Nilotinib hydrochloride demonstrates intermediate wild-type BCR-ABL inhibitory potency between dasatinib (highest potency) and imatinib (lowest potency). In enzymatic assays, nilotinib IC50 is 28-30 nM compared to 1-3 nM for dasatinib and 204-234 nM for imatinib . In cellular proliferation assays using BCR-ABL-positive K562 cells, nilotinib IC50 is 30 nM, dasatinib IC50 is 1 nM, and imatinib IC50 is 250-400 nM [1]. This 8- to 13-fold lower cellular IC50 versus imatinib, combined with 30-fold lower potency than dasatinib, positions nilotinib as a mid-potency agent suitable for studies requiring balanced target engagement without the broader off-target kinase inhibition associated with dasatinib.

BCR-ABL Cellular IC50
Head-to-head
Nilotinib 30 nM (K562); imatinib 250–400 nM; dasatinib 1 nM
Supports intermediate-potency pathway study context
Intermediate rank between dasatinib and imatinib; off-target kinase profile differs
BCR-ABL inhibition kinase assay CML research

Mutant Coverage: Nilotinib Hydrochloride Cellular IC50 Against Common Imatinib-Resistant BCR-ABL Mutations

Nilotinib hydrochloride retains clinically meaningful activity against multiple BCR-ABL kinase domain mutations that confer high-level imatinib resistance. Against the E255K mutant, nilotinib cellular IC50 is 200 nM compared to 5,200 nM for imatinib, representing a 26-fold potency advantage [1]. Against Y253H, nilotinib IC50 is 450 nM versus >6,400 nM for imatinib (>14-fold difference) [1]. Against M351T, nilotinib IC50 is 15 nM versus 880 nM for imatinib (59-fold difference) [1]. However, nilotinib is inactive against the T315I gatekeeper mutation (IC50 >2,000 nM), a limitation shared with all second-generation TKIs except ponatinib (IC50 14 nM) [1].

Mutant BCR-ABL Coverage
Head-to-head
E255K 200 nM, Y253H 450 nM, M351T 15 nM; T315I >2,000 nM (Ba/F3 cells)
Context-specific mutant sensitivity; not active against T315I gatekeeper
Verify mutant identity before designing resistance models
BCR-ABL mutants drug resistance kinase mutation

ABC Transporter Inhibition: Nilotinib Hydrochloride as the Most Potent P-gp/BCRP Inhibitor Among Second-Generation TKIs

In a direct comparative study of imatinib, nilotinib, and dasatinib using ABCB1-, ABCG2-, and ABCC1-transfected HEK 293 cells, nilotinib hydrochloride was identified as the most potent inhibitor of ABCB1 (P-glycoprotein) and ABCG2 (BCRP) among the three agents [1]. Nilotinib inhibits P-gp with EC50 of 2.22 μM, Bcrp1 with EC50 of 2.47 μM, and BCRP with EC50 of 0.692 μM [2]. In functional efflux assays, the relative inhibitory potency was ordered nilotinib >> imatinib >> dasatinib [1]. In vivo, nilotinib co-administration increased afatinib plasma AUC by 188% and decreased afatinib clearance by 65.3% in mice, demonstrating functional relevance for pharmacokinetic modulation [2].

ABC Transporter Inhibition
Head-to-head
P-gp EC50 2.22 µM, BCRP EC50 0.692 µM; rank nilotinib >> imatinib >> dasatinib
Supports MDR reversal combination study context
Strongest efflux transporter inhibitor among tested TKIs; in vivo PK modulation reported
multidrug resistance efflux transporters combination therapy

Preclinical Pharmacokinetics: Nilotinib Hydrochloride Elimination Half-Life Across Species

In a comprehensive multi-species pharmacokinetic study comparing nilotinib and imatinib, nilotinib hydrochloride exhibited an elimination half-life of 6.5 hours (intravenous) and 7.5 hours (oral) in prairie dogs, compared to 1-3 hours in mice and guinea pigs [1]. This longer half-life in the prairie dog model enabled multiple dosing PK and safety assessments that would be impractical in murine models due to rapid clearance. Oral bioavailability of nilotinib in rats using reference formulation (Tasigna) was approximately 39% [2]. Interspecies PK variability is marked, with clearance rates in mice and guinea pigs being substantially faster than in larger species, necessitating careful species selection for in vivo efficacy studies.

Species PK Half-life
Cross-study comparable
Prairie dog: 6.5–7.5 h; mouse/guinea pig: 1–3 h (single dose)
Model selection impacts exposure duration; verify species PK before in vivo design
Rapid clearance in mice limits sustained target engagement studies
pharmacokinetics in vivo animal model

Cardiovascular Safety Differentiation: Nilotinib Hydrochloride QTc Prolongation Risk Profile

Analysis of the FDA Adverse Event Reporting System (FAERS) database demonstrates that nilotinib hydrochloride accounts for more than half of all reported cardiovascular adverse events among BCR-ABL TKIs and exhibits the highest Signal of Disproportionate Reporting (SDR) for torsade de pointes/QT prolongation and cardiac arrhythmias among approved CML TKIs [1]. A comparative clinical study found QTc prolongation (any grade) incidence of 38.7% with nilotinib versus 41.7% with dasatinib [2]. In a cohort of 114 patients, QTc duration was statistically significantly longer after >38 months of nilotinib therapy (median 0.46 s, IQR 0.44-0.47 s) compared to dasatinib or imatinib (median 0.43 s, IQR 0.42-0.44 s), p=0.0004 [3]. In isolated rabbit hearts, nilotinib produced significant QTc prolongation, an effect ameliorated by liposome co-administration [4].

QTc Prolongation Signal
Cross-study comparable
FAERS highest SDR; median QTc 0.46 s vs 0.43 s comparators (p=0.0004); incidence 38.7%
Supports cardiovascular endpoint monitoring review
ECG monitoring protocols may be required; endpoint context varies across inhibitors
cardiotoxicity QTc prolongation safety

Aqueous Solubility Limitation: Nilotinib Hydrochloride Requires DMSO for In Vitro Use

Nilotinib hydrochloride exhibits distinct solubility characteristics that differentiate it from water-soluble TKI salts. At 25°C, nilotinib hydrochloride is insoluble in water, achieves limited solubility in ethanol (2 mg/mL; 3.53 mM), and requires DMSO for complete dissolution (100 mg/mL; 176.68 mM) . This contrasts with imatinib mesylate, which is formulated as a water-soluble methanesulfonate salt, and dasatinib, which exists as a monohydrate with distinct aqueous behavior. The hydrochloride salt form of nilotinib (CAS 923288-95-3) differs from the free base (CAS 641571-10-0) and anhydrous forms, each with unique solubility profiles .

Solubility Profile
Class-level inference
DMSO 100 mg/mL; water insoluble; ethanol 2 mg/mL (25 °C)
Requires DMSO stock; confirm final solvent tolerance
Hydrochloride salt; aqueous protocols need alternative formulation
solubility formulation in vitro

Optimal Research Applications for Nilotinib Hydrochloride Based on Quantitative Evidence


Imatinib-Resistant CML Models with E255K, Y253H, or M351T Mutations

Nilotinib hydrochloride is the preferred BCR-ABL inhibitor for studies using cell lines or xenografts harboring E255K (IC50 200 nM vs 5,200 nM for imatinib; 26-fold advantage), Y253H (IC50 450 nM vs >6,400 nM; >14-fold advantage), or M351T (IC50 15 nM vs 880 nM; 59-fold advantage) mutations [1]. These mutations are common in imatinib-resistant CML, and nilotinib's retained potency against them enables mechanistic studies of acquired resistance that would be confounded by cross-resistance if imatinib were used. However, nilotinib is contraindicated for T315I mutation studies (IC50 >2,000 nM); ponatinib (IC50 14 nM) is required for this application [1].

Multidrug Resistance Reversal and Combination Chemotherapy Studies

When the research objective involves reversing ABC transporter-mediated multidrug resistance (MDR), nilotinib hydrochloride is the rational choice among second-generation BCR-ABL TKIs due to its demonstrated superior potency as an ABCB1/P-gp and ABCG2/BCRP inhibitor (potency ranking: nilotinib >> imatinib >> dasatinib) [2]. Nilotinib at concentrations achieving efflux transporter inhibition (P-gp EC50 2.22 μM, BCRP EC50 0.692 μM) can enhance intracellular accumulation of co-administered chemotherapeutics, as demonstrated by 188% increased afatinib plasma AUC and 65.3% reduced clearance in murine models [3]. This property is not comparably present with imatinib or dasatinib, making nilotinib uniquely suitable for MDR-focused combination therapy experiments [2].

In Vivo Efficacy Studies in Prairie Dog Models

For researchers requiring a practical small-to-medium animal model with human-relevant nilotinib pharmacokinetics, prairie dogs offer a validated platform with elimination half-life of 6.5-7.5 hours, enabling multiple dosing regimens and safety assessments [4]. This contrasts with murine models (C57BL/6 mice), where the 1-3 hour half-life limits utility for efficacy studies requiring sustained target engagement [4]. The allometry-based PK predictions available for nilotinib facilitate dose extrapolation in this species [4]. Oral bioavailability of approximately 39% (reference formulation) should be factored into dose calculations and may be enhanced through lipid-based formulation strategies [5].

In Vitro Kinase Selectivity Profiling Requiring Intermediate Potency

Nilotinib hydrochloride (wild-type BCR-ABL cellular IC50 30 nM) offers an intermediate potency profile between high-potency dasatinib (IC50 1 nM) and low-potency imatinib (IC50 250-400 nM) [6]. This makes nilotinib valuable for studies where complete target ablation (achieved by dasatinib) would obscure nuanced signaling dynamics, or where the broader off-target kinase inhibition of dasatinib would confound interpretation. Nilotinib's improved selectivity for the inactive ABL conformation over imatinib provides cleaner target engagement without the promiscuous SRC-family kinase inhibition characteristic of dasatinib, rendering it suitable for pathway-specific investigations requiring moderate BCR-ABL inhibition [7].

Application
Selection Property
Validation Focus
Imatinib-resistant BCR-ABL mutant models (E255K, Y253H, M351T)
Reported mutant coverage profile
Verify retained inhibitory activity against target mutant; confirm T315I exclusion
MDR reversal combination chemotherapy studies
ABC transporter inhibition potency ranking
Confirm efflux transporter modulation and intracellular chemotherapeutic accumulation in co-treatment models
In vivo PK/PD modeling in prairie dog
Species-specific elimination half-life
Validate sustained drug exposure and dosing interval; verify PK linearity
Intermediate-potency BCR-ABL pathway studies
Balanced target engagement and off-target selectivity
Confirm pathway-specific inhibition without SRC-family off-target effects; assess signaling dynamics at reported IC50 range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilotinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.